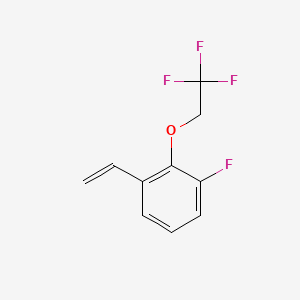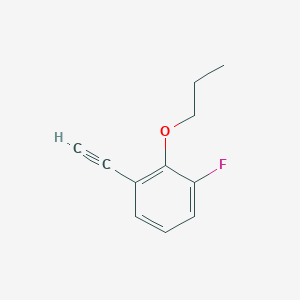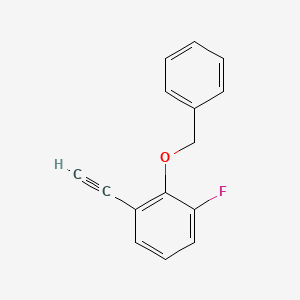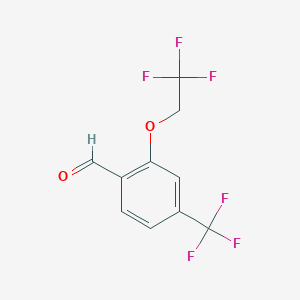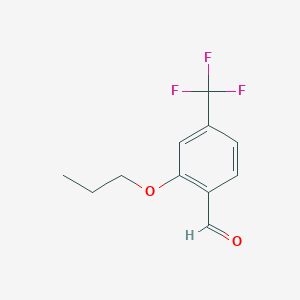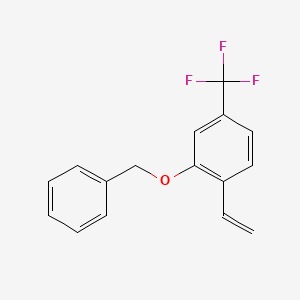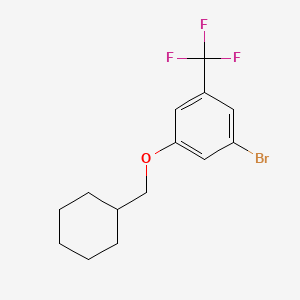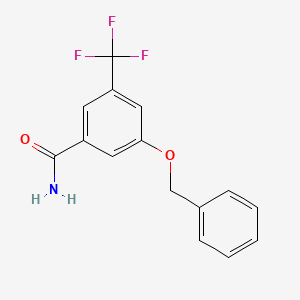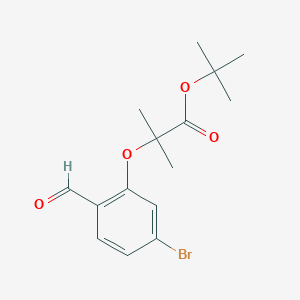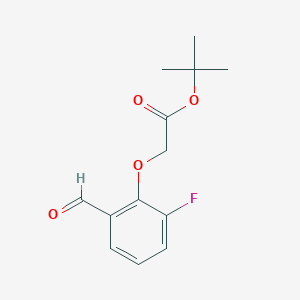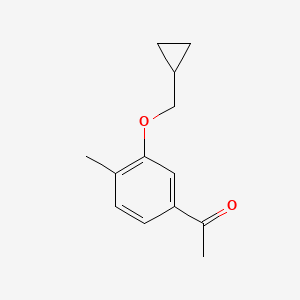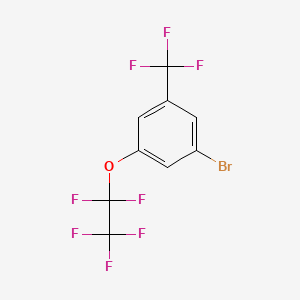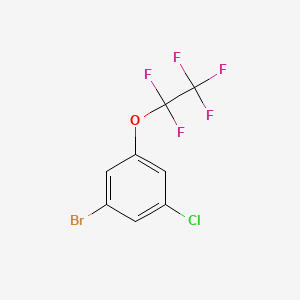
2-Fluoro-4-formylphenyl morpholine-4-carboxylate
描述
2-Fluoro-4-formylphenyl morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a carboxylate group and a phenyl ring substituted with a formyl and a fluoro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formylphenyl morpholine-4-carboxylate typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Carboxylate Group: The morpholine ring is then reacted with chloroacetic acid to introduce the carboxylate group.
Substitution on the Phenyl Ring: The phenyl ring is fluorinated using a fluorinating agent such as Selectfluor.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the fluorinated phenyl ring with DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Fluoro-4-carboxyphenyl morpholine-4-carboxylate.
Reduction: 2-Fluoro-4-hydroxymethylphenyl morpholine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-4-formylphenyl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Fluoro-4-formylphenyl morpholine-4-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the fluoro group can enhance binding affinity through electronic effects.
相似化合物的比较
Similar Compounds
2-Fluoro-4-formylphenyl morpholine-4-carboxamide: Similar structure but with an amide group instead of a carboxylate.
2-Fluoro-4-formylphenyl piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Fluoro-4-formylphenyl morpholine-4-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate.
Uniqueness
2-Fluoro-4-formylphenyl morpholine-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both a formyl and a fluoro group on the phenyl ring allows for diverse chemical transformations and interactions, making it a versatile compound in various research fields.
属性
IUPAC Name |
(2-fluoro-4-formylphenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4/c13-10-7-9(8-15)1-2-11(10)18-12(16)14-3-5-17-6-4-14/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAQGWSYYCJUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
